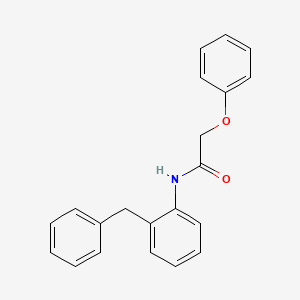

N-(2-benzylphenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

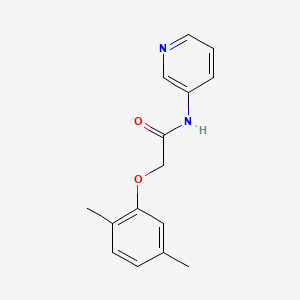

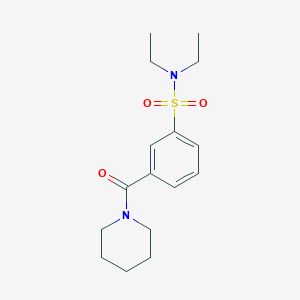

The compound “N-(2-benzylphenyl)-2-phenoxyacetamide” is an organic compound consisting of a benzylphenyl group and a phenoxyacetamide group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving a compound like “N-(2-benzylphenyl)-2-phenoxyacetamide” would depend on its specific structure and the conditions of the reaction . For example, benzylamine, a compound with a benzyl group, can undergo reactions such as reduction, amination, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-benzylphenyl)-2-phenoxyacetamide” would depend on its specific structure . For example, similar compounds with a benzylphenyl group might have certain solubility, density, and reactivity characteristics .Wissenschaftliche Forschungsanwendungen

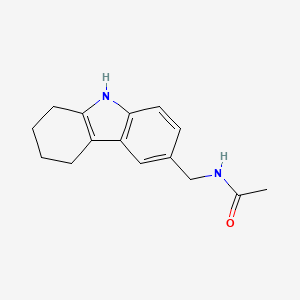

- U-C n’s exhibit gelation behavior in a variety of organic solvents and ionic liquids . The alkyl chain length significantly influences gelation properties. For instance, U-C8, U-C10, and U-C12 form supramolecular gels with varying mechanical strength. These gels find applications in drug delivery, tissue engineering, and soft materials .

- Researchers have explored U-C n’s potential in drug delivery systems. The gelation properties make them suitable for controlled drug release . Investigating specific drug encapsulation and release profiles could enhance their biomedical applications.

- U-C n’s gelation behavior impacts rheological properties. By tuning the alkyl chain length, one can tailor the viscosity and mechanical strength of gels. These modifiers find use in cosmetics, paints, and lubricants .

- Supramolecular gels based on U-C n’s could serve as platforms for chemical sensors. Their responsiveness to environmental changes (e.g., pH, temperature) allows for sensitive detection . Researchers are exploring their potential in biosensors and environmental monitoring.

- U-C n’s gelation properties extend to organic semiconductors. By incorporating them into conductive materials, researchers aim to create flexible, self-healing electronic devices . These applications could revolutionize wearable electronics and flexible displays.

- U-C n-based hydrogels offer promise in tissue engineering. Their biocompatibility, tunable mechanical properties, and ability to encapsulate cells make them suitable for scaffold materials . Researchers investigate their use in regenerative medicine.

Supramolecular Gelators

Biomedical Applications

Rheology Modifiers

Sensor Platforms

Organic Electronics

Hydrogel Scaffolds for Tissue Engineering

Wirkmechanismus

Target of Action

N-(2-benzylphenyl)-2-phenoxyacetamide is a complex organic compound that interacts with specific targets in the body. It’s worth noting that compounds with similar structures, such as pyrrolidine alkaloids, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes in the biochemical processes within the body . The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation

Result of Action

It’s known that the compound can act as an inhibitor of the mitochondrial permeability transition pore (mptp), a key pathophysiological event in cell death underlying a variety of diseases .

Action Environment

The action, efficacy, and stability of N-(2-benzylphenyl)-2-phenoxyacetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, certain urea derivatives that were substituted with a 2-benzylphenyl group and an alkyl group function as low-molecular-weight gelators for various organic solvents and ionic liquids .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-benzylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-21(16-24-19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRHHIFSDLMPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzylphenyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)

![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)

![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)

![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)